Synthesis of N-Acetylpenicillamine from Penicillamine: An In-depth Technical Guide
Synthesis of N-Acetylpenicillamine from Penicillamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Acetylpenicillamine from its precursor, D-penicillamine. The primary focus is on the direct N-acetylation of D-penicillamine, a crucial step in the production of this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, including S-nitroso-N-acetylpenicillamine (SNAP), and as a chelating agent. This document details the experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction mechanism and experimental workflow.
Introduction
N-Acetyl-D-penicillamine (NAP) is an N-acetylated derivative of the amino acid D-penicillamine. It is a white to off-white crystalline powder with the molecular formula C₇H₁₃NO₃S.[1] Its primary applications in research and development are as a chiral reagent for HPLC analysis, a control molecule in studies involving nitric oxide (NO) donors, and as a heavy metal chelating agent.[1] The synthesis of N-Acetylpenicillamine is a fundamental process, with the most common and straightforward method being the direct acetylation of the amino group of D-penicillamine.[1] This guide provides a detailed methodology for this synthesis, focusing on the use of acetic anhydride as the acetylating agent.
Synthesis of N-Acetyl-D-penicillamine
The core of N-Acetyl-D-penicillamine synthesis lies in the selective acetylation of the primary amine of D-penicillamine. This is typically achieved by reacting D-penicillamine with an acetylating agent such as acetic anhydride. The reaction can be performed in an aqueous medium with a weak base like sodium acetate to facilitate the reaction and precipitation of the product.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of D-penicillamine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, with the acetate ion acting as a leaving group, resulting in the formation of the N-acetylated product and acetic acid.
Experimental Protocol: N-Acetylation of D-Penicillamine
This protocol details a common laboratory-scale method for the synthesis of N-Acetyl-D-penicillamine from D-penicillamine using acetic anhydride in an aqueous solution with sodium acetate.
Materials:
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D-Penicillamine
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Acetic Anhydride
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Sodium Acetate (anhydrous)
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Distilled Water
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Ethanol (for recrystallization)
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Hydrochloric Acid (1 M, for pH adjustment if necessary)
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Standard laboratory glassware (beakers, flasks, graduated cylinders, Buchner funnel)
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Magnetic stirrer and stir bar
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Ice bath
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pH meter or pH paper
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Rotary evaporator (optional)
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Melting point apparatus
Procedure:
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Dissolution of Reactants: In a flask equipped with a magnetic stirrer, dissolve D-penicillamine and an equimolar amount of sodium acetate in distilled water. Stir the mixture until all solids have dissolved.
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Acetylation Reaction: Cool the solution in an ice bath. While stirring vigorously, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the cooled solution. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring and Product Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The N-acetylated product, being less soluble in the aqueous medium, will begin to precipitate out of the solution as a white solid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation of the Product: After the reaction is complete, collect the precipitated N-Acetyl-D-penicillamine by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and byproducts.
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Purification by Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR and FTIR to confirm its identity and purity.
Data Presentation
The following tables summarize key quantitative data for N-Acetyl-D-penicillamine.
Table 1: Physicochemical Properties of N-Acetyl-D-penicillamine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₃S | [2][3] |
| Molecular Weight | 191.25 g/mol | [2][3][4][5] |
| Melting Point | 185-190 °C (decomposes) | [3][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and ethanol |
| pKa | 9.90 (at 30 °C) |[3] |
Table 2: Typical Reaction Parameters for N-Acetylation of D-Penicillamine
| Parameter | Value/Condition |
|---|---|
| Stoichiometry (D-Penicillamine:Acetic Anhydride) | ~ 1 : 1.1-1.2 |
| Solvent | Water |
| Base | Sodium Acetate |
| Reaction Temperature | 0-5 °C (Ice Bath) |
| Reaction Time | 1-2 hours |
| Purification Method | Recrystallization from Ethanol/Water |
| Expected Yield | > 80% (Varies with scale and purification) |
Visualization of Processes
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of N-Acetylpenicillamine.
Caption: Experimental workflow for the synthesis of N-Acetyl-D-penicillamine.
Caption: Simplified reaction mechanism for the N-acetylation of D-penicillamine.
Conclusion
The direct N-acetylation of D-penicillamine with acetic anhydride presents a reliable and efficient method for the synthesis of N-Acetyl-D-penicillamine. The protocol outlined in this guide, coupled with the provided data and process visualizations, offers a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques are essential for obtaining a high yield of the pure product.
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. N-Acetyl-D-penicillamine | 15537-71-0 | FA17117 [biosynth.com]
- 5. N-乙酰基-D-青霉胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
